Bromfenac sodium Bromfenac sodium Bromfenac sodium salt is the sodium salt of bromfenac. Note that 'bromfenac sodium' commonly refers to the sesquihydrate (120638-55-3); this is the anhydrous form. It has a role as a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It contains a bromfenac(1-).
Bromfenac Sodium is the sodium salt form of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory activities. Upon ophthalmic administration, bromfenac binds to and inhibits the activity of cyclooxygenase II (COX II), an enzyme which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins (PG). By inhibiting PG formation, bromfenac is able to inhibit PG-induced inflammation, thereby preventing vasodilation, leukocytosis, disruption of the blood-aqueous humor barrier, an increase in vascular permeability and an increase in intraocular pressure (IOP).
See also: Bromfenac (has active moiety).
Brand Name: Vulcanchem
CAS No.: 91714-93-1
VCID: VC20744003
InChI: InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);
SMILES: C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]
Molecular Formula: C15H12BrNNaO3
Molecular Weight: 357.15 g/mol

Bromfenac sodium

CAS No.: 91714-93-1

Cat. No.: VC20744003

Molecular Formula: C15H12BrNNaO3

Molecular Weight: 357.15 g/mol

* For research use only. Not for human or veterinary use.

Bromfenac sodium - 91714-93-1

CAS No. 91714-93-1
Molecular Formula C15H12BrNNaO3
Molecular Weight 357.15 g/mol
IUPAC Name sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate
Standard InChI InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);
Standard InChI Key FAPSEIVSAWZQLB-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]
SMILES C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]
Canonical SMILES C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na]

Mechanism of Action

Cyclooxygenase Inhibition

Bromfenac sodium functions primarily as a cyclooxygenase inhibitor, effectively suppressing both cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) enzymes . By inhibiting these enzymes, bromfenac prevents the conversion of arachidonic acid into prostaglandin, a necessary component for the onset of inflammation .

The COX enzymes promote prostaglandin synthesis, which plays a critical role in the inflammatory cascade. In vitro studies have shown that the IC50 values (the concentration needed to inhibit 50% of either COX-1 or COX-2) are even lower for COX-2, the inducible enzyme primarily responsible for producing prostaglandin E2, a potent inflammatory mediator in surgical trauma .

Anti-inflammatory Effects

Bromfenac sodium demonstrates multiple anti-inflammatory mechanisms:

  • Inhibition of arachidonic acid and carrageenan-induced conjunctival edema in a dose-dependent manner

  • Prevention of increased aqueous humor protein typically observed in response to paracentesis and laser energy application

  • Reduction of inflammatory cytokines in the aqueous humor, including platelet-derived growth factor-AA, vascular endothelial growth factor, and monocyte chemoattractant protein-1

Pharmacokinetics

Ocular Distribution

In multi-dose studies, bromfenac demonstrates a specific distribution pattern within ocular tissues. When administered as an ophthalmic solution, bromfenac concentrations are highest in the sclera, followed by similar levels in the choroid and aqueous humor, with the lowest levels found in the vitreous humor .

Compared to earlier formulations like Bromday/Xibrom (0.09% bromfenac), newer formulations such as ISV-303 resulted in approximately 4-fold higher levels in the sclera, choroid, and aqueous humor, and approximately 1.4-fold higher levels in the vitreous humor .

Systemic Absorption and Metabolism

When administered topically, bromfenac demonstrates minimal systemic absorption. In rabbit studies with twice-daily dosing, peak plasma bromfenac concentrations occurred at 0.5 hours post-administration with a half-life of approximately 2.8 hours . This rapid metabolism contributes to the limited systemic side effects observed with topical ophthalmic bromfenac formulations.

Clinical Applications

Management of Postoperative Inflammation

The primary clinical application of bromfenac sodium is in the management of inflammation following cataract surgery. Intraocular surgery, including cataract extraction, causes breakdown of the blood-aqueous barrier, resulting in ocular inflammation . This inflammation elevates levels of proteins, cytokines, and growth factors in the aqueous humor, which can lead to various complications if maintained for a prolonged period after surgery .

Bromfenac ophthalmic solution effectively reduces this inflammation by inhibiting the production of inflammatory mediators. Clinical studies have consistently shown that bromfenac ophthalmic solution achieves significant reduction in anterior chamber inflammation following cataract surgery .

Additional Benefits

Beyond its primary anti-inflammatory effects, bromfenac sodium provides several additional benefits in the postoperative setting:

  • Reduction of surgery-induced pupil constriction

  • Maintenance of intraoperative pupil dilation

  • Alleviation of postoperative pain

  • No interference with wound healing

  • Prevention of elevated intraocular pressure often associated with steroid treatments

Efficacy in Clinical Trials

Treatment Compliance

An important consideration in evaluating therapeutic efficacy is patient compliance with the treatment regimen. The clinical trial data showed significantly better compliance in the bromfenac group compared to placebo, as summarized in Table 2:

ParameterBromfenac 0.07%PlaceboP-Value
Full treatment (16 doses) received64.4%45.8%p=0.0001
Percent compliance91.2%75.9%p<0.0001

This higher compliance rate may be attributed to the effectiveness of bromfenac in reducing symptoms, as well as its convenient once-daily dosing schedule .

Cytokine Modulation Effects

Reduction of Inflammatory Mediators

A prospective, randomized, single-blind, interventional study compared the efficacy of 0.1% bromfenac sodium ophthalmic solution and 0.02% fluorometholone ophthalmic suspension in inhibiting multiple inflammatory cytokines in the aqueous humor of patients with pseudophakic eyes. Significant findings included:

  • Platelet-derived growth factor-AA levels significantly decreased in both treatment groups but were significantly higher in the fluorometholone group than in the bromfenac group (p=0.034)

  • Bromfenac significantly decreased vascular endothelial growth factor levels (p=0.0077)

  • Bromfenac significantly decreased monocyte chemoattractant protein-1 levels (p=0.013), which typically remain elevated for prolonged periods after phacoemulsification

These findings suggest that bromfenac is particularly effective in alleviating prolonged microenvironmental alterations in the aqueous humor of pseudophakic eyes .

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